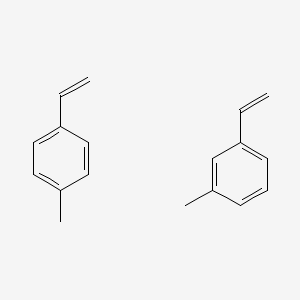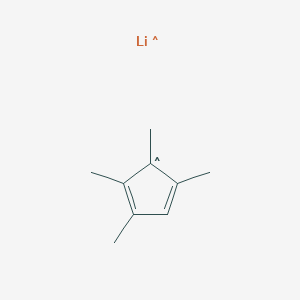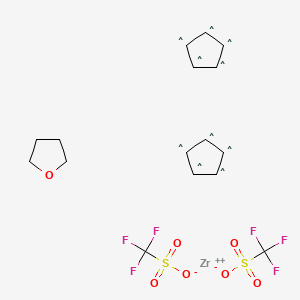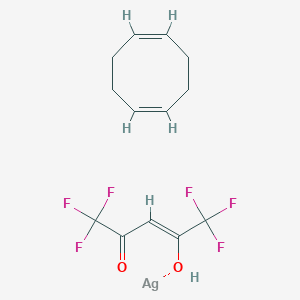
Chloro(di-2-norbornylphosphino)(2-dimethylaminoferrocen-1-yl)palladium(II), 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Chloro(di-2-norbornylphosphino)(2-dimethylaminoferrocen-1-yl)palladium(II), 97%” is a beige powder with the molecular formula C27H39ClFeNPPd and a molecular weight of 606.31 . It falls under the category of palladium catalysts .
Molecular Structure Analysis
The molecular structure of this compound is complex. The InChI string representation of the molecule isInChI=1S/C14H23P.C8H11N.C5H5.ClH.Fe.Pd/c1-3-11-5-9 (1)7-13 (11)15-14-8-10-2-4-12 (14)6-101-9 (2)7-8-5-3-4-6-81-2-4-5-3-1/h9-15H,1-8H23-5H,7H2,1-2H31-5H1H/q-1+2/p-1/t9-,10+,11+,12-,13?,14?,15? . The Canonical SMILES representation is CN (C)C [C]1 [CH] [CH] [CH] [C-]1.C1CC2CC1CC2PC3CC4CCC3C4. [CH]1 [CH] [CH] [CH] [CH]1.Cl [Pd+]. [Fe] . Chemical Reactions Analysis
As mentioned earlier, this compound is known to be an efficient catalyst for the amination of aryl chlorides . It is also used for the efficient synthesis of substituted biaryl anilines and biaryl phenols .Physical and Chemical Properties Analysis
This compound is a beige powder . It has a molecular weight of 606.31 . The melting point is approximately 156 °C (decomposition) .Applications De Recherche Scientifique
Heterogeneous Catalytic Systems
Chloro(di-2-norbornylphosphino)(2-dimethylaminoferrocen-1-yl)palladium(II) has been studied for its application in heterogeneous catalytic systems. For instance, Buchmeiser and Wurst (1999) described the use of a polymer-bound dichloropalladium di(pyrid-2-yl)amide in Heck-type and alkyne coupling reactions, highlighting the stability and high activity of these catalysts in various reactions (Buchmeiser & Wurst, 1999).
Crystal Structure and Reactivity
The compound has been the subject of structural and reactivity studies. For example, Spek et al. (2000) reported on the crystal structure of a binuclear chloro-bridged palladium allyl complex, providing insights into its two-dimensional network formation (Spek, Canisius, Preut, & Krause, 2000). Similarly, Elsegood, Smith, and Dale (2007) examined the structural characteristics of square-planar palladium(II) complexes with P,O-bidentate hybrid ligands (Elsegood, Smith, & Dale, 2007).
Catalysts for Cross-Coupling Reactions
A significant application of this compound is as a catalyst in cross-coupling reactions. Hayashi, Konishi, and Kumada (1979, 1980) found that dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) effectively catalyzes the cross-coupling reactions of secondary alkyl Grignard reagents with organic halides, showcasing the compound's utility in organic synthesis (Hayashi, Konishi, & Kumada, 1979), (Hayashi, Konishi, & Kumada, 1980).
Structural Systematics and Molecular Structure
Additional research has focused on the structural systematics and molecular structure of chloro(di-2-norbornylphosphino)(2-dimethylaminoferrocen-1-yl)palladium(II) complexes. Barr et al. (1985) and Hiraki, Ônishi, and Matsuo (1980) conducted detailed structural analyses of related organopalladium complexes, contributing to a better understanding of their molecular frameworks and reactivity patterns (Barr, Dyke, Smith, Kennard, & McKee, 1985), (Hiraki, Ônishi, & Matsuo, 1980).
Orientations Futures
The compound has profound implications in the management of diverse malignancies . Its intricate molecular configuration facilitates precision medicine by impeding neoplastic cell proliferation and fostering programmed cell death . It has shown remarkable efficacy in antagonizing pulmonary, mammary, and prostatic neoplasms, thus propelling it as a promising contender for forthcoming oncotherapies .
Mécanisme D'action
Target of Action
The primary target of Chloro(di-2-norbornylphosphino)(2-dimethylaminoferrocen-1-yl)palladium(II) is aryl chlorides . Aryl chlorides are a class of organic compounds containing a chlorine atom attached to an aromatic ring. They play a crucial role in various chemical reactions, particularly in the synthesis of biaryl compounds .
Mode of Action
Chloro(di-2-norbornylphosphino)(2-dimethylaminoferrocen-1-yl)palladium(II) acts as an efficient catalyst for the amination of aryl chlorides . It facilitates the reaction between aryl chlorides and amines, leading to the formation of substituted biaryl anilines . This compound also catalyzes the direct vinylation and difluorovinylation of arylboronic acids .
Biochemical Pathways
The compound is involved in the Heck coupling of vinyl phosphates . Heck coupling is a palladium-catalyzed carbon-carbon bond-forming reaction, which is a crucial process in organic chemistry. The reaction involves the coupling of an aryl halide and an alkene in the presence of a base to form a substituted alkene .
Result of Action
The primary result of the action of Chloro(di-2-norbornylphosphino)(2-dimethylaminoferrocen-1-yl)palladium(II) is the efficient synthesis of substituted biaryl anilines and biaryl phenols . These products have significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Propriétés
InChI |
InChI=1S/C14H23P.C8H11N.C5H5.ClH.Fe.Pd/c1-3-11-5-9(1)7-13(11)15-14-8-10-2-4-12(14)6-10;1-9(2)7-8-5-3-4-6-8;1-2-4-5-3-1;;;/h9-15H,1-8H2;3-5H,7H2,1-2H3;1-5H;1H;;/q;-1;;;;+2/p-1/t9-,10+,11+,12-,13?,14?,15?;;;;; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZLFKCWRWQURL-XGHPUHETSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C[C]1[CH][CH][CH][C-]1.C1CC2CC1CC2PC3CC4CCC3C4.[CH]1[CH][CH][CH][CH]1.Cl[Pd+].[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C]1[CH][CH][CH][C-]1.C1C[C@H]2C[C@@H]1CC2PC3C[C@H]4CC[C@@H]3C4.[CH]1[CH][CH][CH][CH]1.Cl[Pd+].[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39ClFeNPPd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614753-51-4 |
Source


|
| Record name | Chloro(di-2-norbornylphosphino)(2-dimethylaminomethylferrocen-1-yl)palladium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Morpholino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288965.png)





![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)





